molecular formula C13H17BrN2O3 B1375691 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine CAS No. 1365961-85-8

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine

Cat. No. B1375691
M. Wt: 329.19 g/mol
InChI Key: RBNDXHBTRZHQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine (BMPF) is a synthetic drug that has been studied in the laboratory as a potential therapeutic agent. BMPF is a small molecule that can be used to target specific biological pathways, and has been studied for its potential to treat a variety of diseases. BMPF has been studied for its ability to modulate the activities of enzymes, receptors, and other proteins, and has been found to have a wide range of effects on the body.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperazine Compounds : The compound has been used in the synthesis of various piperazine derivatives. For instance, 1-(2-Furoyl)piperazine, a related compound, was synthesized through esterification and characterized using NMR and IR techniques, highlighting the compound's utility in creating novel piperazine-based chemicals (Zheng Xiao-hui, 2010).

  • Metal Ion Extraction : A study on 1-(2-furoyl)piperazine-appended calix[4]arene derivative, closely related to the compound , revealed its efficacy in extracting metal ions like Pb2+, Cu2+, Ni2+, Co2+, Cd2+, and Zn2+. This derivative exhibited significant extraction recovery and selectivity, particularly toward Cd2+ ions, suggesting potential applications in metal ion extraction and purification processes (S. Sayin et al., 2018).

Biological and Pharmacological Activities

  • Antibacterial Activity : Various derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for antibacterial activity. For example, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides demonstrated potent antibacterial effects against strains like S. aureus and E. coli, with minimal cytotoxicity. This indicates the potential of these derivatives in developing new antibacterial agents (G. Hussain et al., 2018).

  • Catalytic Applications in Organic Synthesis : Some derivatives of 1-(2-furoyl)piperazine have been employed as catalysts in Mannich reactions to afford β-aminocarbonyl compounds. These reactions were characterized by good to excellent yields, requiring only a small amount of catalyst and simple work-up, making them environmentally friendly (S. Sayin & M. Yılmaz, 2014).

  • Potential in Treating Chronic Diseases : Some newly synthesized multi-functional derivatives of 2-furoic piperazide (a compound structurally related to 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine) were found to be promising inhibitors of α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds could be significant in the treatment of chronic diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).

properties

IUPAC Name

2-bromo-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,14)12(18)16-7-5-15(6-8-16)11(17)10-4-3-9-19-10/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNDXHBTRZHQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Reactant of Route 6
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.